5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole
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Overview
Description
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a thioether linkage and a tolyloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Thioether Linkage: The benzimidazole intermediate is then reacted with an appropriate alkylating agent, such as 2-chloroethyl methyl sulfide, to introduce the thioether linkage.
Attachment of the Tolyl Group: Finally, the compound is treated with m-tolyl alcohol in the presence of a strong base, such as sodium hydride, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The benzimidazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: The compound could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the p53 pathway.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes like cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
5-(2-(m-Tolyloxy)ethyl)-1,3,4-thiadiazol-2-amine: Shares the tolyloxyethyl group but has a different core structure.
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine: Similar in having an ether linkage but with a phenoxy group instead of a tolyloxy group.
5-Hexyl-1,3,4-thiadiazol-2-amine: Similar in having a thiadiazole core but with a hexyl group.
Uniqueness
5-methyl-2-((2-(m-tolyloxy)ethyl)thio)-1H-benzo[d]imidazole is unique due to its combination of a benzimidazole core with a thioether linkage and a tolyloxyethyl substituent, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-4-3-5-14(10-12)20-8-9-21-17-18-15-7-6-13(2)11-16(15)19-17/h3-7,10-11H,8-9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBZVEQCLWPFMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=C(N2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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